![molecular formula C22H21N5O3S B2419563 N1-(4-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895790-50-8](/img/structure/B2419563.png)

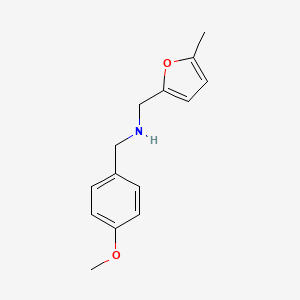

N1-(4-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

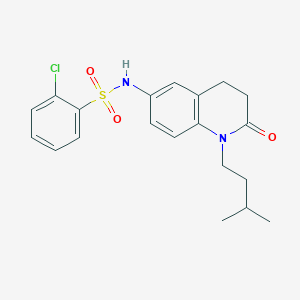

“N1-(4-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds . The compound has a molecular formula of C22H21N5O3S and a molecular weight of 435.5.

Synthesis Analysis

The compound is part of a series of triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the use of substituted alkyne and substituted azide in tetrahydrofolate (THF) .Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The compound is part of the triazole-pyrimidine hybrid compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the use of substituted alkyne and substituted azide in tetrahydrofolate (THF) .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 89–91°C . It has a molecular formula of C22H21N5O3S and a molecular weight of 435.5.Aplicaciones Científicas De Investigación

Anticancer Properties

The compound’s unique structure suggests potential anticancer activity. Researchers have investigated its effects on various cancer cell lines, including adenocarcinomic human alveolar basal epithelial cells (A549), breast cancer cells (MCF7), and human ovarian carcinoma cells . Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo.

Antimicrobial Activity

Given the urgent need for novel antimicrobial agents, this compound has been explored for its antibacterial and antifungal properties. Researchers have synthesized derivatives and assessed their effectiveness against microbial pathogens. Investigating its mode of action and potential synergy with existing antibiotics could lead to valuable therapeutic options .

Analgesic and Anti-Inflammatory Effects

The compound’s pharmacophore may interact with pain receptors and inflammatory pathways. Preclinical studies could explore its analgesic potential and anti-inflammatory properties. Understanding its impact on pain perception and inflammation modulation is crucial for drug development .

Antioxidant Activity

The presence of specific functional groups suggests antioxidant capabilities. Investigating its ability to scavenge free radicals and protect against oxidative stress could reveal valuable insights. In vitro and in vivo assays are essential to validate its antioxidant potential .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors The compound’s structure may interact with carbonic anhydrase enzymes. Researchers can explore its inhibitory effects and potential clinical applications, such as in glaucoma treatment . bCholinesterase Inhibitors : Investigating its interaction with cholinesterase enzymes could lead to novel treatments for neurodegenerative diseases like Alzheimer’s . cAlkaline Phosphatase Inhibitors : Understanding its impact on alkaline phosphatase activity is relevant for bone health and other metabolic processes . dAnti-Lipase Activity : The compound’s lipase inhibition potential could be relevant for obesity management . eAromatase Inhibitors : Given its structural features, exploring its effects on aromatase—an enzyme involved in estrogen biosynthesis—may have implications in hormone-related disorders .

Antiviral Properties

Considering the global impact of viral infections, assessing the compound’s antiviral activity is crucial. Researchers can investigate its effects against specific viruses, such as influenza, herpes, or HIV. In silico studies can guide experimental design .

Antitubercular Agents

The compound’s potential as an antitubercular agent warrants exploration. Tuberculosis remains a major global health challenge, and novel drug candidates are urgently needed. In vitro and in vivo studies can assess its efficacy against Mycobacterium tuberculosis .

Mecanismo De Acción

Target of Action

The compound, also known as N1-(4-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind to different target receptors, influencing their activity and leading to changes in cellular processes .

Biochemical Pathways

The affected pathways depend on the specific target of the compound. For instance, if the compound targets carbonic anhydrase, it could affect processes related to pH regulation and electrolyte balance. If it targets cholinesterase, it could influence neurotransmission . The downstream effects of these interactions can lead to the observed pharmacological activities.

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic parameters.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For example, if the compound exhibits anticancer activity, it might induce apoptosis or inhibit cell proliferation. If it has antimicrobial activity, it could disrupt essential processes in microbial cells, leading to their death .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules could influence the compound’s absorption and distribution .

Propiedades

IUPAC Name |

N'-(4-methoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-14-5-3-4-6-18(14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-15-7-9-17(30-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTXTFRHJMOECT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2419484.png)

![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2419486.png)

![2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2419487.png)

![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)

![Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2419492.png)